molecular formula C13H17NO2 B13184026 3,3-Diethyl-2,3-dihydro-1H-indole-7-carboxylic acid

3,3-Diethyl-2,3-dihydro-1H-indole-7-carboxylic acid

Cat. No.: B13184026
M. Wt: 219.28 g/mol
InChI Key: UVLCVAFGVJXARV-UHFFFAOYSA-N
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Description

3,3-Diethyl-2,3-dihydro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3,3-Diethyl-2,3-dihydro-1H-indole-7-carboxylic acid, often involves cyclization reactions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-2,3-dihydro-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Diethyl-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,3-Diethyl-2,3-dihydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral particles .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • 2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxylic acid
  • 2,3-Dimethyl-1H-indole-7-carboxylic acid

Uniqueness

3,3-Diethyl-2,3-dihydro-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3,3-diethyl-1,2-dihydroindole-7-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-3-13(4-2)8-14-11-9(12(15)16)6-5-7-10(11)13/h5-7,14H,3-4,8H2,1-2H3,(H,15,16)

InChI Key

UVLCVAFGVJXARV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C(C=CC=C21)C(=O)O)CC

Origin of Product

United States

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